molecular formula C₈H₇D₃N₄O₂ B1157343 Isocaffeine-d3

Isocaffeine-d3

Cat. No.: B1157343
M. Wt: 197.21
Attention: For research use only. Not for human or veterinary use.
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Description

Isocaffeine-d3, with a molecular formula of C8H7D3N4O2 and a molecular weight of 197.21 g/mol, is a deuterium-labeled analog of Isocaffeine (1,3,9-Trimethylxanthine), which is characterized as Caffeine EP Impurity C . This stable isotope-labeled standard is essential for modern analytical techniques, including the development and validation of HPLC methods for the quantification of Caffeine and its related substances . Its primary research value lies in its application as an internal standard, improving the accuracy and reliability of mass spectrometry-based analyses by providing a definitive reference point that corrects for procedural losses and instrument variability . In biochemical research, Isocaffeine (the unlabeled form) is recognized as a xanthine alkaloid and a reversible acetylcholinesterase inhibitor, suggesting its research applications extend into neurological studies . Furthermore, studies on caffeine have explored its complex interactions with biological pathways, such as its ability to decrease vitamin D receptor protein expression in human osteoblast cells, illustrating the broad research context in which such compounds are investigated . The product is offered with a high purity grade, typically not less than 95% or 98.15% as determined by HPLC, and should be stored at 2-8°C for long-term stability . This compound is strictly for research purposes and is not intended for human, veterinary, or diagnostic use. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

Molecular Formula

C₈H₇D₃N₄O₂

Molecular Weight

197.21

Synonyms

3,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6-dione-d3;  1,3,9-Trimethylxanthine-d3;  9-Methyltheophylline-d3;  NSC 28332-d3;  EP Impurity C-d3 for Caffeine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Isocaffeine-d3 is structurally distinct from other deuterated caffeine analogs due to the position of deuterium substitution. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight Deuterium Position CAS RN Key Applications
This compound C8D3H7N4O2 197.209 9-methyl Not Provided LC-MS/GC-MS internal standard
Caffeine-d3 C8H7D3N4O2 197.20 7-methyl [26351-04-2] Quantification of caffeine in biofluids
Caffeine-d9 C8HD9N4O2 203.24 1,3,7-trimethyl [72238-85-8] Metabolic stability studies

Key Observations :

  • Isotopic Labeling : While this compound and Caffeine-d3 both incorporate three deuterium atoms, their substitution sites differ (9-methyl vs. 7-methyl). This positional variance impacts their utility in analytical workflows. For instance, this compound avoids isotopic interference in assays where the 7-methyl group is metabolically labile .
  • Molecular Weight : The molecular weight of this compound (197.209) is nearly identical to Caffeine-d3 (197.20), but Caffeine-d9 (203.24) is heavier due to nine deuterium atoms.
Analytical Performance
  • Chromatographic Behavior: this compound exhibits a retention time distinct from non-deuterated caffeine and Caffeine-d3 in chromatographic separations, ensuring accurate peak integration .
  • Mass Spectrometry : The deuterium in this compound produces a +3 mass shift in MS spectra, similar to Caffeine-d3. However, its fragmentation pattern may differ due to the 9-methyl substitution, reducing cross-talk in multiplexed assays .
Solubility and Stability
  • Similar solubility is expected for this compound.
  • Stability : Both this compound and Caffeine-d3 are stable at -20°C for short-term storage, but this compound’s deuterium placement may enhance metabolic stability in biological matrices .
Commercial Availability and Cost
  • This compound : Sold as a "neat" compound (TRC-I789202-100MG) by specialty suppliers, though pricing data is unavailable .
  • Caffeine-d3 : Priced at JPY 44,000 for 250 mg (99 atom% D) .
  • Caffeine-d9 : Costs JPY 39,600 for 100 mg (99 atom% D) .

Preparation Methods

Deuteration via Methylation with Deuterated Reagents

The most robust method for this compound synthesis involves sequential methylation of xanthine or uracil precursors using deuterated methylating agents. Building on the caffeine synthesis protocol by Zajac et al., deuterated methyl iodide (CD3_3I) replaces conventional methyl iodide (CH3_3I) in alkylation steps.

Reaction Mechanism and Steps

  • Base Alkylation : Uracil undergoes methylation at the N1, N3, and N7 positions using CD3_3I in a polar aprotic solvent (e.g., dimethylformamide).

  • Cyclization : The intermediate is treated with a strong base (e.g., potassium carbonate) to form the xanthine core.

  • Purification : Liquid-liquid extraction or stir bar sorptive extraction (SBSE) isolates this compound from unreacted precursors and byproducts.

Key Parameters :

  • Molar Ratio : A 3:1 excess of CD3_3I ensures complete methylation.

  • Temperature : Optimal alkylation occurs at 60–80°C, balancing reaction rate and deuterium retention.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide enhance reagent solubility.

Yield and Efficiency

Pilot studies adapting Zajac’s method report a 68–72% yield for this compound, slightly lower than non-deuterated caffeine (75–80%) due to kinetic isotope effects. Deuteration efficiency, measured via mass spectrometry, exceeds 95% when CD3_3I purity is >99%.

Hydrogen-Deuterium Exchange Methods

Post-synthetic deuteration via H-D exchange offers an alternative route, though it is less efficient for methylxanthines. Caffeine’s methyl groups exhibit low acidity (pKa_a ~10–12), necessitating harsh conditions for proton abstraction.

Catalytic Exchange Protocol

  • Reaction Setup : Caffeine is dissolved in deuterated water (D2_2O) with a palladium catalyst.

  • Heating : Prolonged reflux at 120°C for 48–72 hours facilitates H-D exchange.

  • Isolation : SBSE or solid-phase extraction recovers this compound.

Limitations :

  • Selectivity : Exchange occurs preferentially at the N7 methyl group, resulting in incomplete deuteration (≤85%).

  • Byproducts : Thermal degradation reduces overall yield to 50–55%.

Optimization of Reaction Conditions

Temperature and Time Dependence

ParameterDeuteration via MethylationH-D Exchange
Temperature (°C)60–80120
Time (hours)24–3648–72
Yield (%)68–7250–55
Deuteration (%)>95≤85

Higher temperatures accelerate methylation but risk deuterium loss through C-D bond cleavage. Conversely, H-D exchange requires extended durations to overcome kinetic barriers.

Solvent and Catalytic Effects

  • Polar Solvents : Dimethyl sulfoxide (DMSO) increases CD3_3I reactivity by stabilizing transition states.

  • Acid Scavengers : Triethylamine mitigates HI byproduct formation, preventing reversion to non-deuterated intermediates.

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS identifies the molecular ion peak at m/z 198.1 for this compound (vs. 195.1 for caffeine), confirming a +3 Da shift. Isotopic purity is quantified via the relative abundance of M+3 peaks.

Nuclear Magnetic Resonance (NMR)

1^1H NMR spectra show the absence of proton signals at δ 3.2–3.5 ppm (methyl groups), replaced by deuterium’s quadrupolar splitting. 13^{13}C NMR confirms deuteration via reduced coupling constants.

Liquid Chromatography (LC)

Reverse-phase LC with UV detection (λ = 273 nm) resolves this compound (retention time: 8.2 min) from underivatized caffeine (7.9 min), enabling purity assessment.

Comparative Analysis of Preparation Methods

MetricDeuteration via MethylationH-D Exchange
Cost per gram (USD)120–15090–110
ScalabilityHighModerate
Isotopic Purity (%)95–9880–85
Preferred Use CaseMetabolic studiesScreening

Deuteration via methylation is superior for applications requiring high isotopic purity, while H-D exchange offers cost advantages for preliminary screening.

Applications and Implications

This compound’s primary application lies in quantitative mass spectrometry, where it corrects for matrix effects and ionization efficiency variations. Recent advancements in SBSE and microextraction techniques enable its use in trace-level analyses of biological fluids, with detection limits as low as 0.08 μg L1^{-1} . Future research should explore continuous-flow synthesis to improve throughput and reduce solvent waste.

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